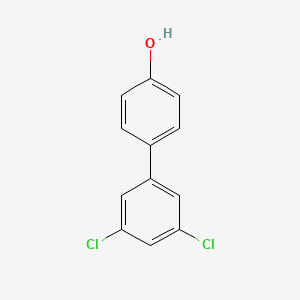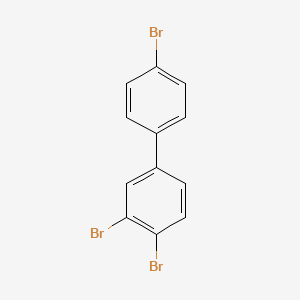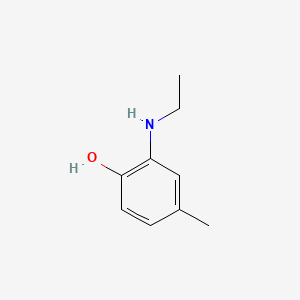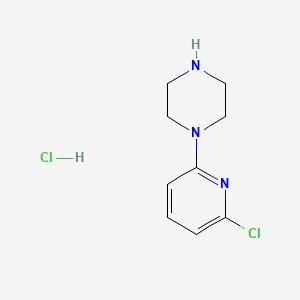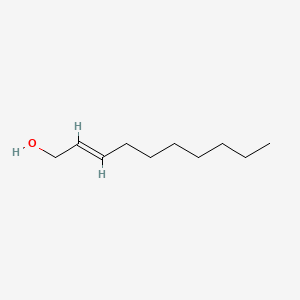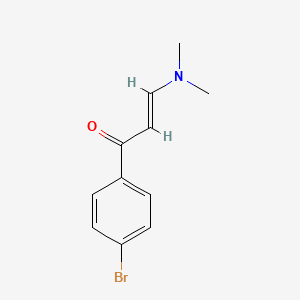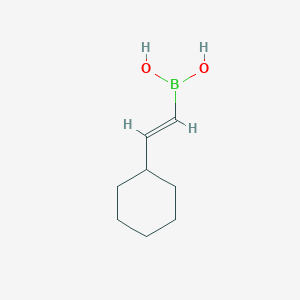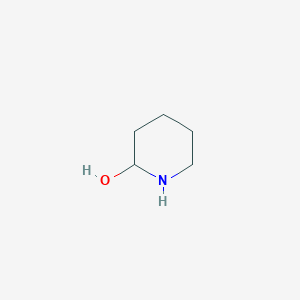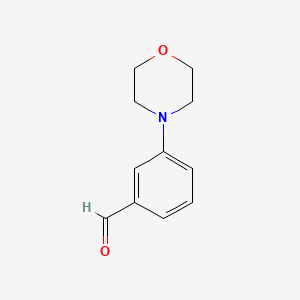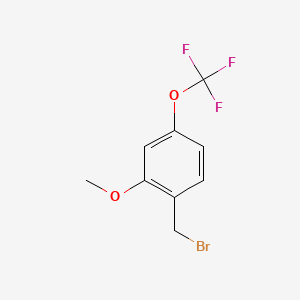
2-Methoxy-4-(trifluoromethoxy)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzyl bromide, where the benzene ring is substituted with methoxy and trifluoromethoxy groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is a synthetic intermediate that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . This process involves the transfer of an organoboron group from boron to palladium . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group during the transmetalation step .
Biochemical Pathways
The SM coupling reaction is a critical biochemical pathway affected by this compound . This reaction is a widely-used method for forming carbon-carbon bonds, and it is particularly notable for its mild reaction conditions and tolerance of various functional groups . The compound’s role in this reaction can influence the formation of various organic compounds .
Pharmacokinetics
Its physical and chemical properties, such as its liquid form and density , may influence its behavior in a chemical reaction or a biological system.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of various organic compounds, including those with antitubercular and anti-allergic activities .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the SM coupling reaction is typically carried out under mild conditions , and deviations from these conditions could impact the efficiency of the reaction. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other reactive species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-Methoxy-4-(trifluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the overall efficiency of the synthesis .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products:
Applications De Recherche Scientifique
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:
Comparaison Avec Des Composés Similaires
4-(Trifluoromethoxy)benzyl bromide: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxy-4-(trifluoromethyl)benzyl bromide: Similar but with a trifluoromethyl group instead of trifluoromethoxy, leading to different electronic and steric properties.
4-(Trifluoromethyl)benzyl bromide: Lacks both the methoxy and trifluoromethoxy groups, resulting in distinct reactivity and uses.
Uniqueness: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both methoxy and trifluoromethoxy groups, which can enhance its reactivity and selectivity in various chemical reactions.
Propriétés
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-4-7(15-9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWHGFGOMOVIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407443 |
Source


|
| Record name | 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-35-2 |
Source


|
| Record name | 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
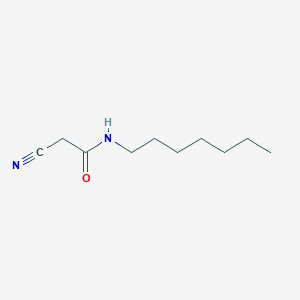
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)

